![molecular formula C21H19N3O B5774546 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, also known as MPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the pyrazolopyrimidine class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to cell death. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the signaling pathway NF-κB, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial effects, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has several advantages as a research tool. It is relatively easy to synthesize in the laboratory and can be obtained in a high yield. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to be stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine in lab experiments. 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has not been extensively tested in animal models, so its potential toxicity and side effects are not known.
Direcciones Futuras
There are several future directions for research on 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine. One area of interest is in the development of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-based anti-cancer therapies. Further studies are needed to elucidate the mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine and to determine its potential toxicity and side effects. Additionally, studies are needed to investigate the potential use of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine in the treatment of other diseases, such as diabetes and infectious diseases. Finally, research is needed to develop new synthesis methods for 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
The synthesis of 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine involves the reaction of 2-amino-4-methyl-5-phenylpyrazolo[1,5-a]pyrimidine with 2-methoxybenzaldehyde and 2,4-pentanedione in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine in a high yield.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of anti-cancer therapy. 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has been shown to have anti-inflammatory and anti-microbial effects, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-14-13-18(16-9-5-4-6-10-16)24-21(22-14)20(15(2)23-24)17-11-7-8-12-19(17)25-3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIQCMONZPSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

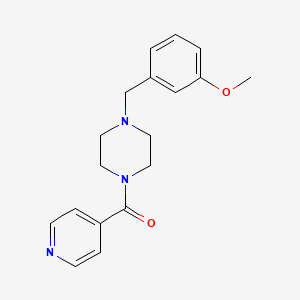
![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)
![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
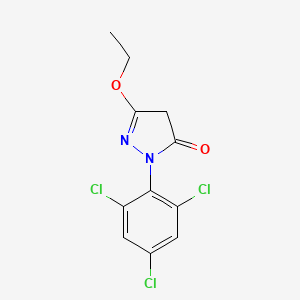
![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)
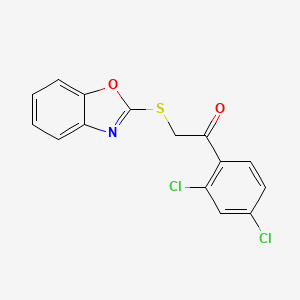
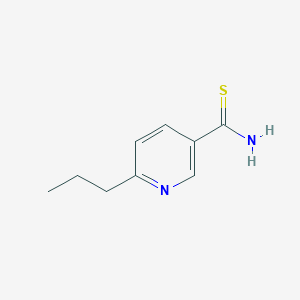
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
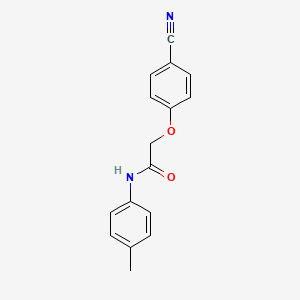
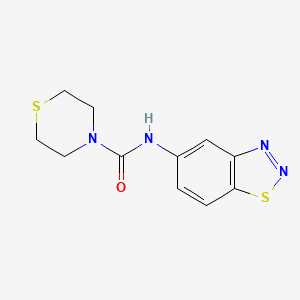
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5774571.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline](/img/structure/B5774578.png)